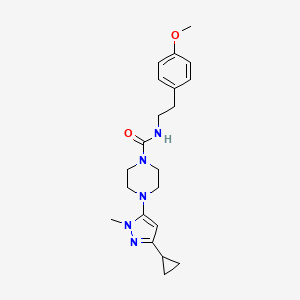

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c1-24-20(15-19(23-24)17-5-6-17)25-11-13-26(14-12-25)21(27)22-10-9-16-3-7-18(28-2)8-4-16/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGAUAQONSLFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 494.55 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 1614229-00-3

- SMILES Notation : COc1cc(ccc1n2cnc(C)c2)c3cn(CC(=O)Nc4cc(nn4c5ccccc5)C6CC6)nn3

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities such as:

- Antitumor Activity : Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit various kinases involved in tumor growth. For instance, studies have highlighted their effectiveness against BRAF(V600E) mutations, which are prevalent in certain cancers .

- Anti-inflammatory Properties : Compounds similar to this pyrazole derivative have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .

- Antibacterial and Antifungal Effects : The biological activity extends to antimicrobial properties, with some derivatives exhibiting strong antifungal activity against phytopathogenic fungi .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Modulation of Lipid Signaling : Similar compounds have been noted to influence the metabolism of endocannabinoids by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of bioactive lipids that modulate pain and inflammation .

- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, thereby preventing tumor growth.

Antitumor Activity

A study involving various pyrazole derivatives evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and potential synergistic actions when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

In models of acute inflammation, compounds structurally related to this pyrazole derivative showed significant reductions in inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a potential therapeutic role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (ML267)

- Structural Differences: Features a pyridinyl ring with Cl/CF₃ substituents and a benzoxazinone carboxamide .

- Functional Impact : The CF₃ group enhances metabolic resistance and target affinity, as demonstrated in ML267’s role as a bacterial phosphopantetheinyl transferase inhibitor .

Heterocyclic Modifications

5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide

- Structural Differences: A pentanamide linker and quinolinyl group replace the pyrazole and methoxyphenethyl groups .

- Functional Impact: The extended linker may improve membrane permeability, while the quinolinyl moiety could confer fluorescence properties for imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.